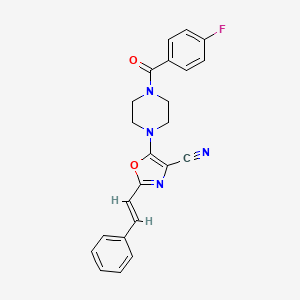
(E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a fluorobenzoyl group, a piperazine ring, an oxazole ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, oxazole ring, and nitrile group suggest that this compound could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorobenzoyl group could influence the compound’s polarity and solubility .科学的研究の応用
Biochemical Metabolism and Pharmacological Actions
The metabolism and pharmacological actions of arylpiperazine derivatives, a group to which the compound belongs, are significant in clinical applications, particularly in treating depression, psychosis, or anxiety. The metabolites of these derivatives are known for their variety of serotonin receptor-related effects in humans and animals. Understanding the metabolism, particularly the N-dealkylation process and subsequent bio-transformations, is crucial for predicting the physiological and pharmacological behavior of these compounds, including (E)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile (Caccia, 2007).
DNA Interaction and Biological Staining
The binding properties of certain dyes and derivatives to the minor groove of double-stranded DNA, like the Hoechst 33258 and its analogs, are fundamental in cellular biology. These compounds are utilized for chromosome and nuclear staining, and analysis of nuclear DNA content in flow cytometry. The structural insights and interaction mechanisms with DNA provide a basis for rational drug design and can be relevant when considering the applications of structurally related compounds such as this compound (Issar & Kakkar, 2013).
CO2 Capture and Conversion
The development of nitrogen-rich porous adsorbent materials for CO2 capture, including Triazine-, benzimidazole-, and triazole-based frameworks, is a significant focus in minimizing the atmospheric CO2 levels. These materials, characterized by high surface area, permanent porosity, and structural tunability, are crucial for sustainable and energy-efficient gas separation processes. This research area might encompass the applications of related compounds, including this compound, in creating next-generation materials for real-time environmental applications (Mukhtar et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is tyrosinase (TYR) , a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . TYR is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin .
Mode of Action
The compound interacts with TYR, inhibiting its function. The presence of the 4-fluorobenzylpiperazine moiety in the compound is a key pharmacophoric feature for the inhibition of TYR . The compound acts as a competitive inhibitor of TYR .
Biochemical Pathways
The inhibition of TYR affects the melanogenesis pathway. By inhibiting TYR, the compound prevents the conversion of L-Tyrosine and L-DOPA to eumelanin and pheomelanin . This results in a decrease in melanin production.
Result of Action
The compound’s action results in a decrease in melanin production. This has potential therapeutic implications for the treatment of hyperpigmentation disorders in humans . The compound has also shown antimelanogenic effects on B16F10 cells in the absence of cytotoxicity .
特性
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-7-18(8-10-19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-6-17-4-2-1-3-5-17/h1-11H,12-15H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZRQORGSMFLE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)
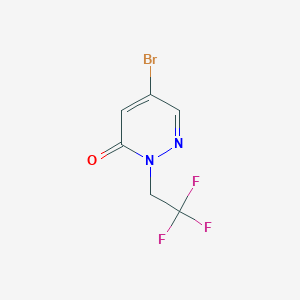
![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)
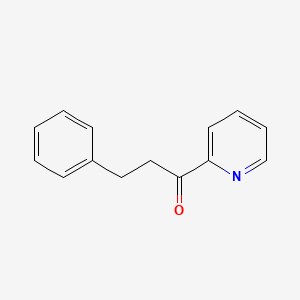

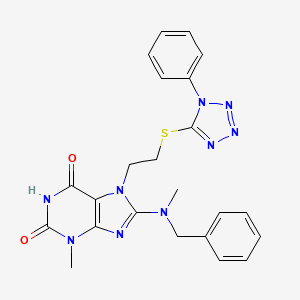
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
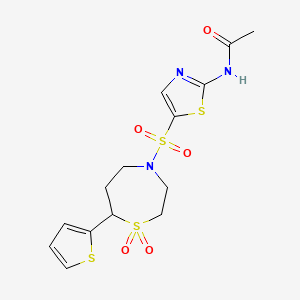
![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)